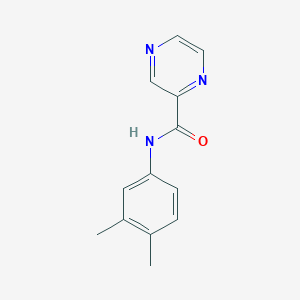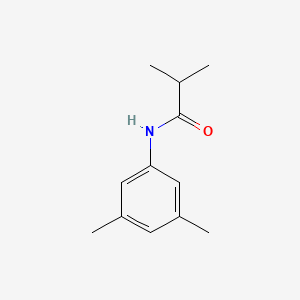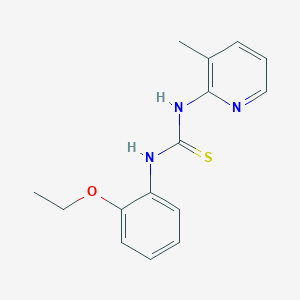![molecular formula C19H15N3O2 B5699814 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(4-pyridinylmethyl)acetamide](/img/structure/B5699814.png)
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(4-pyridinylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-(4-pyridinylmethyl)acetamide, commonly known as OBI-1, is a small molecule drug that has been extensively studied for its potential in treating various diseases.
Mécanisme D'action
OBI-1 works by inhibiting the activity of certain enzymes and proteins, including the proteasome and the NF-κB pathway. These enzymes and proteins are involved in the regulation of various cellular processes, including cell growth, division, and survival. By inhibiting these processes, OBI-1 can prevent the growth and proliferation of cancer cells and reduce inflammation in autoimmune disorders.
Biochemical and Physiological Effects:
Studies have shown that OBI-1 can induce apoptosis, or programmed cell death, in cancer cells. This process is crucial for preventing the growth and spread of cancer cells. In addition, OBI-1 has been found to reduce the production of inflammatory cytokines, which are involved in the development of autoimmune disorders. OBI-1 has also been shown to have anti-angiogenic properties, which can prevent the growth of new blood vessels that are necessary for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using OBI-1 in lab experiments is its high purity and stability, which allows for accurate and reproducible results. In addition, OBI-1 has been extensively studied, and its mechanism of action is well understood, making it a reliable tool for research. However, one limitation of using OBI-1 is its high cost, which may limit its use in certain experiments.
Orientations Futures
There are several possible future directions for research on OBI-1. One area of interest is the development of OBI-1 derivatives with improved potency and selectivity. Another area of research is the investigation of OBI-1's potential in treating other diseases, such as viral infections and neurodegenerative disorders. Finally, research can be conducted to identify biomarkers that can predict the response of patients to OBI-1 treatment.
Conclusion:
In conclusion, OBI-1 is a small molecule drug that has shown promise in treating various diseases, including cancer and autoimmune disorders. Its mechanism of action is well understood, and it has been extensively studied for its potential in research. While there are limitations to its use in lab experiments, OBI-1 remains a valuable tool for scientific research, and there are several possible future directions for its development and application.
Méthodes De Synthèse
The synthesis of OBI-1 involves the reaction of 2-aminobenzophenone and 4-pyridinecarboxaldehyde in the presence of acetic anhydride and triethylamine. The resulting product is then subjected to a series of purification steps to obtain the final compound. The synthesis method has been optimized to achieve high yields and purity of OBI-1, making it suitable for large-scale production.
Applications De Recherche Scientifique
OBI-1 has been extensively studied for its potential in treating various diseases, including cancer, inflammation, and autoimmune disorders. Research has shown that OBI-1 can inhibit the activity of certain enzymes and proteins that are involved in these diseases. In addition, OBI-1 has been found to have anti-angiogenic properties, which can prevent the growth of new blood vessels that are necessary for tumor growth.
Propriétés
IUPAC Name |
2-(2-oxobenzo[cd]indol-1-yl)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c23-17(21-11-13-7-9-20-10-8-13)12-22-16-6-2-4-14-3-1-5-15(18(14)16)19(22)24/h1-10H,11-12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUTYHISCDQWQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)CC(=O)NCC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Oxo-2H-benzo[cd]indol-1-yl)-N-pyridin-4-ylmethyl-acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5699761.png)
![2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5699763.png)
![4-chloro-6-(4-morpholinyl)-N-[2-(4-morpholinyl)ethyl]-1,3,5-triazin-2-amine](/img/structure/B5699770.png)
![4-amino-N'-[(2-chloro-4-fluorobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5699778.png)
amino]acetyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5699782.png)

![1-({[4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)azepane](/img/structure/B5699800.png)



![N'-({2-[(4-methylphenyl)thio]propanoyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5699853.png)
![2-methyl-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5699861.png)